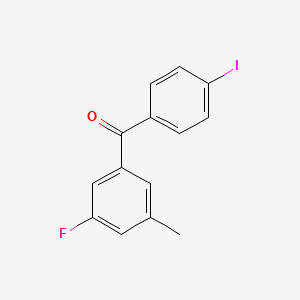

3'-Fluoro-4-iodo-5'-methylbenzophenone

Descripción

3'-Fluoro-4-iodo-5'-methylbenzophenone (CAS: 859033-67-3) is a halogenated benzophenone derivative characterized by a fluorine atom at the 3' position, an iodine atom at the 4 position, and a methyl group at the 5' position of the benzophenone scaffold. Its molecular formula is C₁₄H₁₀FIO, with a molecular weight of 340.13 g/mol .

Propiedades

IUPAC Name |

(3-fluoro-5-methylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-6-11(8-12(15)7-9)14(17)10-2-4-13(16)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEWQFZXYZBHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and fluorinating agents like Selectfluor .

Industrial Production Methods

Industrial production of 3’-Fluoro-4-iodo-5’-methylbenzophenone may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3’-Fluoro-4-iodo-5’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted benzophenones, alcohols, and coupled products with various functional groups .

Aplicaciones Científicas De Investigación

3’-Fluoro-4-iodo-5’-methylbenzophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3’-Fluoro-4-iodo-5’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound’s unique properties arise from its halogen (F, I) and alkyl (methyl) substituents. Below is a comparative analysis with structurally related benzophenones:

Table 1: Key Structural Analogs and Properties

Physicochemical Properties

- Methyl Group : The 5'-methyl substituent contributes to steric bulk and hydrophobicity, which may affect solubility and binding affinity in biological systems .

Actividad Biológica

3'-Fluoro-4-iodo-5'-methylbenzophenone (CAS Number: 951886-83-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H10FIO

- Molecular Weight : 348.13 g/mol

The compound features a fluorine atom at the 3' position, an iodine atom at the 4 position, and a methyl group at the 5' position of the benzophenone moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme interactions and receptor modulation. The presence of halogen substituents (fluorine and iodine) significantly affects its reactivity and binding affinity to biological targets.

The compound's mechanism of action primarily involves:

- Enzyme Interaction : It acts as a substrate or inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound inhibits glutathione S-transferase (GST) enzymes, suggesting its role in detoxification processes. The compound was found to form a conjugate with glutathione, enhancing its solubility and excretion from cells.

- Anticancer Activity :

- Pharmacological Applications :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.